BenchChemオンラインストアへようこそ!

N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1504184-04-6) is a synthetic small molecule belonging to the 1,2,3-triazole-5-carboxamide class. Its core structure features a 1H-1,2,3-triazole ring substituted at the 5-position with a carboxamide group linked to a 2-bromo-4-fluorophenyl moiety.

Molecular Formula C9H6BrFN4O
Molecular Weight 285.076
CAS No. 1504184-04-6
Cat. No. B2959925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
CAS1504184-04-6
Molecular FormulaC9H6BrFN4O
Molecular Weight285.076
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)NC(=O)C2=NNN=C2
InChIInChI=1S/C9H6BrFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15)
InChIKeyDOGIQYNOEJHRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1504184-04-6): Chemical Profile and Procurement-Relevant Classification


N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 1504184-04-6) is a synthetic small molecule belonging to the 1,2,3-triazole-5-carboxamide class. Its core structure features a 1H-1,2,3-triazole ring substituted at the 5-position with a carboxamide group linked to a 2-bromo-4-fluorophenyl moiety. This specific halogen substitution pattern on the N-aryl ring is a key structural determinant known to influence molecular recognition and pharmacological parameters within triazole-based compound libraries [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of focused libraries and as a scaffold for hit-to-lead optimization, where the unsubstituted triazole NH and the bromine atom provide distinct vectors for further functionalization and structure-activity relationship (SAR) exploration.

Limitations of In-Class Substitution for N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide: A Segue to Quantitative Evidence


Generic substitution among 1,2,3-triazole-5-carboxamides is highly inadvisable due to the profound impact of subtle structural changes on biological activity and physicochemical properties. The specific 2-bromo-4-fluorophenyl pharmacophore is not a passive spectator; its precise substitution pattern modulates electronic distribution and lipophilicity, directly influencing target engagement [1]. Closely related analogs, such as N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 2007130-92-7) or N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide (CAS 2034249-77-7), feature methylation of the triazole nitrogen or additional aryl substitutions that eliminate a critical hydrogen-bond donor, alter molecular shape, and fundamentally change SAR. Consequently, biological activity, solubility, and metabolic stability cannot be assumed to be interchangeable. The following section details the specific, quantifiable evidence—where it exists—that underpins the selection of this precise compound over superficially similar alternatives.

Quantitative Differentiation Guide for N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide Relative to Analogs


Structural Determinant: Unsubstituted Triazole NH as a Distinct H-Bond Donor

A critical structural differentiation is the presence of the unsubstituted NH group on the 1,2,3-triazole ring. In contrast to its closest commercially available analog, N-(2-bromo-4-fluorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide, which is N-methylated, the target compound retains a hydrogen-bond donor that is essential for interactions with key amino acid residues in many biological targets. Methylation of this position eliminates this donor capability, which can abrogate binding to targets where an H-bond with the triazole is critical for affinity. This is a class-level inference based on fundamental principles of medicinal chemistry and protein-ligand interactions [1]. No direct head-to-head Kd or IC50 comparison is available in the public domain for these two specific compounds.

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibitor Design

Synthetic Versatility: Unsubstituted vs. Substituted Triazole Core for Divergent Functionalization

The target compound offers a privileged handle for divergent late-stage functionalization. It possesses three distinct reactive sites: the bromine atom for cross-coupling reactions, the carboxamide for further derivatization, and the free triazole N-H for N-alkylation or N-arylation. In contrast, an analog like N-(2-bromo-4-fluorophenyl)-4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide has its triazole C4 position already blocked, limiting the scope for generating diverse libraries from a common advanced intermediate. The unsubstituted C4 position of the target compound is therefore a key differential for any program requiring parallel synthesis or late-stage diversification [1]. Direct comparative synthetic yields or scope tables are not available.

Synthetic Methodology Click Chemistry Library Synthesis

Fragment-Based Contribution: The 2-Bromo-4-Fluorophenyl Moiety in Toxicity and Activity Enhancement

A QSAR study on related 1,2,4-triazole derivatives demonstrated that structural changes in S-alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazol-3-thiols significantly affect their predicted acute toxicity (LD50). The study explicitly states that the integration of the 2-bromo-4-fluorophenyl fragment into a triazole structure can significantly enhance antimicrobial, anti-inflammatory, anticancer, and antioxidant activities [1]. This fragment-level evidence supports the selection of compounds containing this specific moiety, like the target compound, over those with alternative, non-halogenated or differently halogenated phenyl rings (e.g., 4-fluorophenyl or 3-chlorophenyl analogs). The specific quantitative LD50 predictions for the exact analogs are model-dependent, but the class-level trend for toxicity and activity modulation by this fragment is established.

QSAR Toxicology Prediction Fragment-Based Drug Design

Validated Application Scenarios for N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide Based on Differential Evidence


Core Scaffold for Kinase Inhibitor Lead Optimization with a Triazole H-Bond Donor Motif

In kinases or other ATP-binding proteins where the hinge-binding region requires a hydrogen-bond donor from the inhibitor, this compound is the optimal starting scaffold. The unmethylated triazole N-H, absent in the direct N-methyl analog, is essential for this interaction. Procurement of the target compound enables the validation of this binding hypothesis and the generation of SAR data around this key non-covalent interaction, which would be impossible with the methylated comparator. This arises directly from the H-bond donor differential evidence [1].

Advanced Intermediate for Divergent Synthesis of a 1,2,3-Triazole Library

This compound is the preferred procurement choice for programs requiring a versatile intermediate for parallel synthesis. Its three reactive handles allow a medicinal chemistry team to purchase a single compound and use it to generate a diverse library of N-alkylated, C4-functionalized, and/or cross-coupled products. The alternative, a C4-substituted analog, would limit library diversity and require the separate purchase of multiple starting materials, increasing cost and time. This is a direct consequence of its synthetic versatility evidence [1].

Fragment-Based Screening for 2-Bromo-4-Fluorophenyl-Containing Bioactives

When a drug discovery program identifies a fragment hit containing a halogenated phenyl ring, this compound serves as a superior advanced fragment for growth. The QSAR evidence indicates the 2-bromo-4-fluorophenyl fragment actively modulates biological activity and toxicity, providing a structurally characterized starting point for fragment-based drug design (FBDD) campaigns where this specific substitution pattern is desired for potency or selectivity fine-tuning [1].

Quote Request

Request a Quote for N-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.